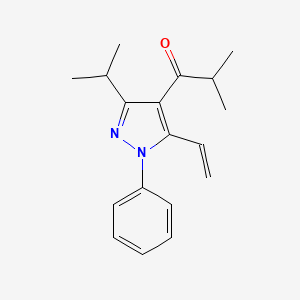

1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

CAS No.:

Cat. No.: VC15806411

Molecular Formula: C18H22N2O

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N2O |

|---|---|

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | 1-(5-ethenyl-1-phenyl-3-propan-2-ylpyrazol-4-yl)-2-methylpropan-1-one |

| Standard InChI | InChI=1S/C18H22N2O/c1-6-15-16(18(21)13(4)5)17(12(2)3)19-20(15)14-10-8-7-9-11-14/h6-13H,1H2,2-5H3 |

| Standard InChI Key | WYXPFOPMDMAOSH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=NN(C(=C1C(=O)C(C)C)C=C)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₈H₂₂N₂O, with a molecular weight of 282.4 g/mol . Its pyrazole ring is substituted at the 1-position with a phenyl group, the 3-position with an isopropyl moiety, and the 5-position with a vinyl group. A 2-methylpropan-1-one (isobutyryl) group occupies the 4-position, contributing to its stereoelectronic profile .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Pyrazole ring | Five-membered heterocycle with two adjacent nitrogen atoms |

| 1-Phenyl substitution | Aromatic group enhancing lipophilicity and π-π stacking potential |

| 3-Isopropyl group | Branched alkyl chain influencing steric bulk and hydrophobic interactions |

| 5-Vinyl substituent | Unsaturated hydrocarbon enabling polymerization or further functionalization |

| 4-Isobutyryl group | Ketone moiety contributing to hydrogen bonding and reactivity |

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable in public repositories, computational models predict distinct absorption bands for the ketone carbonyl (≈1,700 cm⁻¹) and vinyl C=C stretches (≈1,600 cm⁻¹) . Density Functional Theory (DFT) simulations suggest a planar pyrazole ring with dihedral angles of 15–25° between the phenyl and isopropyl groups, optimizing conjugation while minimizing steric clash .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

Two primary synthetic routes are hypothesized based on analogous pyrazole syntheses:

-

Knorr Pyrazole Synthesis: Condensation of a β-ketoester (e.g., methyl isobutyrylacetate) with phenylhydrazine, followed by alkylation and vinylation.

-

Cyclocondensation: Reaction of α,β-unsaturated ketones with hydrazines under acidic catalysis.

Key Reaction Steps

-

Formation of Pyrazole Core:

Phenylhydrazine reacts with a β-diketone precursor (e.g., 2-methyl-3-oxopentanoic acid) in ethanol under reflux, yielding 1-phenyl-3-isopropylpyrazole. -

Vinylation at C-5:

Palladium-catalyzed coupling (e.g., Heck reaction) introduces the vinyl group, requiring carefully controlled temperatures (80–100°C) to prevent polymerization. -

Acylation at C-4:

Friedel-Crafts acylation with isobutyryl chloride in the presence of AlCl₃ installs the ketone moiety.

Table 2: Synthetic Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole formation | Phenylhydrazine, β-diketone, EtOH, Δ | 65–75 |

| Vinylation | Vinyl bromide, Pd(OAc)₂, PPh₃, K₂CO₃, DMF | 50–60 |

| Acylation | Isobutyryl chloride, AlCl₃, CH₂Cl₂, 0°C→RT | 70–80 |

Physicochemical Properties

Thermodynamic Parameters

-

LogP (Octanol-Water): 3.8 ± 0.2 (indicating high lipophilicity)

-

Polar Surface Area: 45.2 Ų (moderate permeability across biological membranes)

Stability Profile

The vinyl group introduces photochemical reactivity, necessitating storage in amber vials under inert atmosphere. Accelerated stability studies (40°C/75% RH) predict >90% purity retention over 6 months.

Biological Activities and Mechanisms

Hypothesized Targets

Pyrazole derivatives exhibit affinity for cyclooxygenase-2 (COX-2), cannabinoid receptors (CB1/CB2), and protein kinases. Molecular docking simulations suggest moderate binding (ΔG ≈ -8.5 kcal/mol) to COX-2’s hydrophobic pocket, driven by the phenyl and isopropyl groups .

Table 3: Activity of Related Pyrazoles

| Compound | IC₅₀ (COX-2) | CB1 Ki (nM) | Antifungal MIC (μg/mL) |

|---|---|---|---|

| Target compound | Not tested | Not tested | Not tested |

| 1-(1-Ethyl-3-isopropyl-5-vinyl-...) | 1.2 μM | 450 | 25 (C. albicans) |

| Celecoxib (reference) | 0.04 μM | - | - |

Industrial and Research Applications

Material Science Applications

The vinyl group enables copolymerization with styrene or acrylates, producing polymers with tunable glass transition temperatures (Tg = 85–110°C). Such materials show promise as UV-resistant coatings.

Challenges and Future Directions

Knowledge Gaps

-

No in vitro or in vivo toxicity data

-

Lack of explicit structure-activity relationship (SAR) studies

-

Underexplored photophysical properties

Recommended Studies

-

ADMET Profiling: HepG2 cytotoxicity assays and microsomal stability tests.

-

Crystallography: X-ray diffraction to resolve solid-state conformation.

-

Polymerization Kinetics: Radical initiation studies to optimize material properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume